(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid
Description
(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid (CAS: 1353219-62-1) is a chiral cyclohexane derivative with a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) group protecting the amino moiety at position 2.
- A hydroxyl group at position 3, contributing to polarity and hydrogen-bonding capacity.
- A carboxylic acid group at position 1, enabling ionic interactions or salt formation.
The stereochemistry (1R,3S,4S) is critical for its spatial arrangement, influencing interactions in biological systems or synthetic applications.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m1/s1 |
InChI Key |
ZUMYZBZADRZJEV-VGMNWLOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C[C@@H]1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Iodolactonization of β-Lactam Precursors
A foundational approach involves iodolactonization of β-lactam derivatives to construct the cyclohexane core. Starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one, iodolactone intermediates are generated via reaction with iodine in dichloromethane, enabling regioselective ring expansion. For example, treatment of N-Boc-protected azetidinone (±)-1 with iodine yields iodolactone (±)-2, which undergoes hydrolysis with aqueous LiOH in THF to furnish N-Boc-amino acid (±)-11 in 92% yield. This method prioritizes stereochemical fidelity, as the rigid bicyclic framework directs iodonium ion attack to the trans-diaxial position, ensuring the (1R,3S,4S) configuration.
CAL-B-Catalyzed Enzymatic Resolution
To access enantiomerically pure material, Candida antarctica lipase B (CAL-B) is employed for kinetic resolution of racemic intermediates. For instance, ethyl (1R,3S,4S*)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate (CID 66776719) is subjected to CAL-B-mediated hydrolysis in phosphate buffer (pH 7.0), selectively deacetylating the (1R,3S,4S)-enantiomer with an enantiomeric excess (ee) >98%. The unreacted (1S,3R,4R)-enantiomer is recycled via base-catalyzed racemization, achieving an overall yield of 78% for the target acid.
Hydrogenation and Isomerization Approaches
High-Pressure Hydrogenation of Aromatic Precursors
A patent-based method utilizes m-aminobenzoic acid as a starting material, which undergoes high-pressure hydrogenation (50 bar H₂, 120°C) in the presence of a palladium-carbon catalyst to yield cis-trans mixed m-aminocyclohexanecarboxylic acid. Isomerization is then induced using sodium methoxide in methanol at reflux (65°C), enriching the cis isomer to >90% purity. Subsequent Boc-protection with di-tert-butyl dicarbonate (Boc₂O) in THF affords the title compound in 85% yield after recrystallization from dichloromethane/petroleum ether.
Epoxide Reduction and Stereochemical Control
Kiss et al. described the reductive opening of epoxides to install hydroxyl groups with precise stereochemistry. For example, epoxide 24 (derived from N-Boc-protected lactam 29) is treated with sodium borohydride in ethanol at 0°C, yielding all-cis-4-hydroxycyclohexane derivative 25. At elevated temperatures (70°C), isomerization at C-1 occurs, producing trans-hydroxy derivative 26, highlighting the temperature dependence of stereochemical outcomes.
Boc-Protection and Deprotection Dynamics
Optimized Boc-Protection Conditions
The tert-butoxycarbonyl (Boc) group is introduced using Boc₂O under Schotten-Baumann conditions. Ethyl (1R,3S,4S)-4-amino-3-hydroxycyclohexane-1-carboxylate (CAS 1392745-54-8) is reacted with Boc₂O in a biphasic system (water/dichloromethane) with NaHCO₃ as base, achieving >95% conversion within 2 hours at 25°C. The Boc-protected intermediate is isolated via extraction and silica gel chromatography, with minimal epimerization observed.
Mild Deprotection Using Oxalyl Chloride
A recent advancement employs oxalyl chloride in methanol for Boc deprotection under ambient conditions. For example, N-Boc-protected (1R,3S,4S)-4-amino-3-hydroxycyclohexane-1-carboxylic acid is treated with oxalyl chloride (2 equiv) in MeOH at 25°C for 3 hours, yielding the free amine in 88% yield without racemization. This method avoids harsh acidic conditions (e.g., HCl/dioxane), preserving acid-sensitive functional groups.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of an alcohol from the carboxylic acid group
Substitution: Formation of various amine derivatives
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into peptides without compromising the integrity of other functional groups. This property is particularly useful in the synthesis of biologically active peptides that require precise amino acid sequences for optimal activity .
Drug Development
Research has indicated that derivatives of this compound can exhibit significant biological activity. For instance, studies have shown that similar compounds can act as inhibitors for various enzymes and receptors, making them candidates for drug development targeting specific diseases such as cancer and metabolic disorders . The ability to modify the side chain allows for the exploration of structure-activity relationships, which is crucial in drug design.
Synthetic Organic Chemistry
Chiral Synthesis
The stereochemistry of (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid makes it an important chiral building block. Its application in asymmetric synthesis is noteworthy, as it can be used to produce other chiral compounds through various synthetic pathways. This capability is essential in the production of pharmaceuticals where chirality plays a critical role in efficacy and safety .
Functionalization Reactions
The compound can undergo various functionalization reactions due to the presence of multiple functional groups. These reactions include amination and esterification, which can lead to the formation of more complex molecules with potential therapeutic applications. The versatility in reactivity makes it a key intermediate in synthetic routes aimed at producing diverse chemical entities .
Case Study 1: Peptide Hormone Synthesis
A study demonstrated the use of (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid in synthesizing peptide hormones that regulate metabolic processes. The incorporation of this amino acid allowed for enhanced stability and bioactivity compared to traditional peptide synthesis methods .
Case Study 2: Enzyme Inhibition
Research published in a pharmaceutical journal highlighted the potential of derivatives of this compound as enzyme inhibitors for specific targets involved in cancer progression. The study showcased how modifications to the Boc group influenced binding affinity and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The following table summarizes critical differences between the target compound and its analogs:
Functional Group and Stereochemical Impact
- Hydroxyl Group: The 3-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs (e.g., ).
- Boc Protection: All analogs share the Boc group, a common amine-protecting strategy in peptide synthesis. However, its position (e.g., 4-amino vs. 3-amino) and stereochemistry modulate steric hindrance and reactivity .
- Ring Size and Rigidity : Cyclopentane () and bicycloheptene () analogs exhibit distinct conformational behaviors. The bicyclic system’s rigidity may enhance binding selectivity but reduce metabolic stability compared to flexible cyclohexane derivatives.
Biological Activity
(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid, also known as a derivative of cyclohexane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexane ring substituted with an amino group and a hydroxy group, making it an interesting candidate for various biological applications.
- IUPAC Name : (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.36 g/mol
- CAS Number : 1392745-66-2
Biological Activity Overview
The biological activity of this compound can be explored through various mechanisms, including its interaction with enzymes, potential antimicrobial properties, and effects on cellular pathways.
Enzyme Interaction
Research indicates that derivatives of cyclohexane compounds can act as enzyme inhibitors or modulators. For instance, studies have shown that certain amino acid derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes. The specific interactions of (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid with target enzymes remain to be fully elucidated but are a promising area for future research.
Antimicrobial Properties
Emerging studies suggest that compounds similar to (1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid exhibit antimicrobial activity. For example:
- Case Study 1 : A study evaluated the antimicrobial properties of various amino acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain cyclohexane derivatives displayed significant inhibition zones compared to controls.
Cellular Pathway Modulation
The compound may influence cellular signaling pathways. Research on structurally related compounds has shown that they can modulate pathways such as apoptosis and cell proliferation. This modulation could provide a basis for developing new therapeutic agents targeting specific diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
